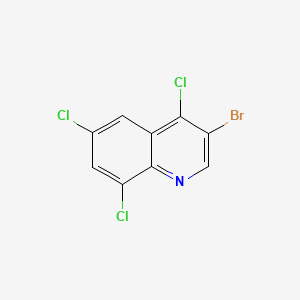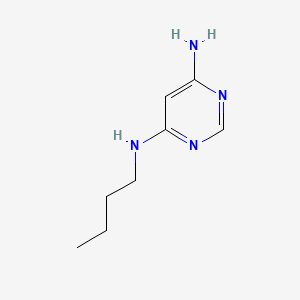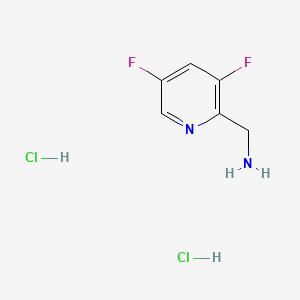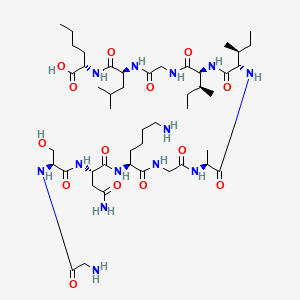
Gsnkgaiigl-nle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gsnkgaiigl-nle is a synthetic compound that has been studied for its potential to act as a therapeutic and/or diagnostic agent. It is a small molecule that has been synthesized to mimic a natural molecule found in the human body. Gsnkgaiigl-nle has been studied for its potential to act as a therapeutic and/or diagnostic agent, and has been found to have both biochemical and physiological effects on the body.
Applications De Recherche Scientifique
Gene Set Enrichment Analysis (GSEA) GSEA is a method for interpreting genome-wide expression profiles by focusing on gene sets, which are groups of genes sharing common biological functions, chromosomal locations, or regulation. It's particularly powerful for understanding cancer-related datasets, revealing biological pathways in conditions where single-gene analysis shows little similarity, such as in studies of patient survival in lung cancer. GSEA is embodied in a software package along with a database of biologically defined gene sets (Subramanian et al., 2005).
Gene Set Variation Analysis (GSVA) GSVA extends the concept of gene set enrichment by estimating the variation of pathway activity over a sample population in an unsupervised manner. It's robust and provides greater biological interpretability compared to single-gene analysis. GSVA is especially useful for differential pathway activity and survival analysis in both microarray and RNA-seq data (Hänzelmann et al., 2013).
Generally Applicable Gene-set Enrichment (GAGE) GAGE is another method for gene set analysis that can handle datasets of various sample sizes and experimental designs. It has shown to outperform other GSA methods by ensuring greater robustness, sensitivity, and biological relevance. GAGE reveals novel and relevant regulatory mechanisms in various biological studies, making it a versatile tool for gene expression data analysis (Luo et al., 2009).
Graph Signal Processing (GSP) in Biological Data Analysis GSP provides tools for processing data defined on irregular graph domains, making it relevant for the analysis and interpretation of biological data such as sensor network data or genomic information. It connects core ideas in GSP with traditional digital signal processing, offering a historical perspective and highlighting recent advances in this field (Ortega et al., 2017).
Mécanisme D'action
Target of Action
Gsnkgaiigl-nle is a fragment of the Beta Amyloid peptide, specifically Beta Amyloid (25-35) with a Norleucine (Nle) substitution . The primary target of this compound is the Beta Amyloid (1-40) & (1-42) peptides found in cultured hippocampal neurons . These peptides are implicated in the pathogenesis of Alzheimer’s disease, and their toxicity is crucial for the disease’s progression .
Mode of Action
The compound Gsnkgaiigl-nle interacts with its targets by replacing the Methionine at position 35 (Met35) in the Beta Amyloid peptide . Met35 is necessary for the toxicity of the full-length Beta Amyloid peptides to cultured hippocampal neurons . The replacement of Met35 with Nle in the Beta Amyloid fragment renders these peptides non-toxic .
Biochemical Pathways
By rendering the Beta Amyloid peptides non-toxic, Gsnkgaiigl-nle may disrupt the pathological processes leading to neuronal damage in Alzheimer’s disease .
Result of Action
The primary result of Gsnkgaiigl-nle’s action is the reduction of toxicity of Beta Amyloid peptides in cultured hippocampal neurons . This could potentially alleviate the neuronal damage associated with Alzheimer’s disease.
Action Environment
The action of Gsnkgaiigl-nle is likely influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, as suggested by the recommended storage conditions of -20 °C or below
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H83N13O14/c1-9-12-15-29(46(72)73)56-41(67)30(18-24(4)5)53-36(64)22-51-44(70)37(25(6)10-2)59-45(71)38(26(7)11-3)58-39(65)27(8)52-35(63)21-50-40(66)28(16-13-14-17-47)55-42(68)31(19-33(49)61)57-43(69)32(23-60)54-34(62)20-48/h24-32,37-38,60H,9-23,47-48H2,1-8H3,(H2,49,61)(H,50,66)(H,51,70)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,67)(H,57,69)(H,58,65)(H,59,71)(H,72,73)/t25-,26-,27-,28-,29-,30-,31-,32-,37-,38-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCIWMFUJJNEFD-WZBQLBBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H83N13O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gsnkgaiigl-nle | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


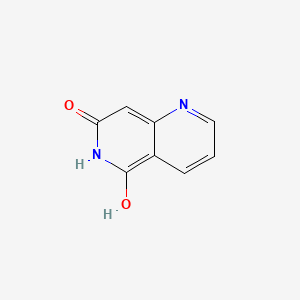
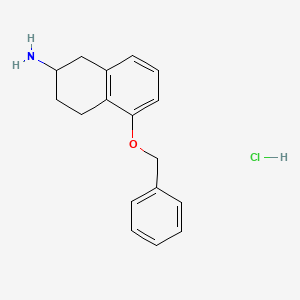

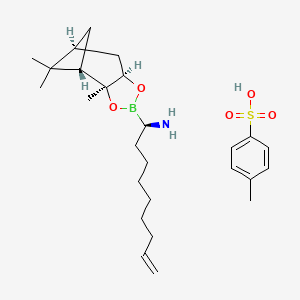

![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)
